Glycerol

Description

Significance of Glycerol (B35011) as a Bio-Platform Molecule

This compound is recognized as a key bio-platform molecule due to its unique structure, properties, bioavailability, and renewability. rsc.org As a major byproduct of the biodiesel industry, its abundant availability and low cost have spurred significant research into its conversion into value-added chemicals. mdpi.comresearchgate.net This process, known as valorization, is critical for improving the economic viability of biodiesel production. researchgate.net

The high degree of functionalization in this compound allows it to be transformed into a wide array of products through various conversion routes. mdpi.com These pathways include selective oxidation, hydrogenolysis, dehydration, pyrolysis, steam reforming, and esterification. rsc.org The ability to derive a large number of chemicals from this compound positions it as a crucial building block in the development of sustainable and green chemical technologies. rsc.orgresearchgate.net

Evolution of this compound Research Perspectives

Historical Context of this compound Studies

The discovery of this compound dates back to 1783 by German-Swedish chemist Carl Wilhelm Scheele, who first isolated it during the saponification of olive oil and described it as the "sweet principle of fat". blogspot.combritannica.com In 1811, French chemist Michel-Eugène Chevreul named the substance "glycerin". britannica.combritannica.com The empirical formula for this compound, C3H8O3, was proposed by Théophile-Jules Pelouze in 1836, and its structural formula, C3H5(OH)3, was accepted in 1886 based on the work of Berthelot and Lucea. blogspot.com

Historically, all this compound was a byproduct of soap manufacturing from animal and vegetable fats. britannica.com Industrial synthesis from propylene (B89431) began to account for a larger percentage of production after 1948. britannica.comacs.org For a long time, its primary applications were in foods, pharmaceuticals, cosmetics, and as a precursor for nitroglycerin. britannica.comacs.org

Current Trajectories in this compound Research

The significant increase in biodiesel production has led to a surplus of crude this compound, drastically decreasing its price and creating new opportunities for its use as a chemical feedstock. mdpi.comresearchgate.netacs.org Current research is heavily focused on the catalytic and biotechnological conversion of this compound into high-value products. mdpi.comnih.gov This shift in perspective is driven by the need for sustainable alternatives to fossil fuels and the development of integrated biorefineries. nih.govresearchgate.net

Key areas of contemporary research include:

Catalytic Conversion: This involves processes like oxidation to produce lactic acid and dehydration to yield acrolein. mdpi.com Researchers are actively investigating various catalysts to improve product yield and selectivity. mdpi.com

Biotechnological Conversion: Microorganisms, particularly genetically engineered strains of Escherichia coli and yeasts like Yarrowia lipolytica, are being utilized to convert this compound into valuable products such as 1,3-propanediol (B51772), organic acids, and biofuels. nih.govtandfonline.comnih.gov

Thermochemical Conversion: Processes like pyrolysis, gasification, and reforming are being explored to convert this compound into syngas (a mixture of hydrogen and carbon monoxide) and other biofuels. mdpi.comacs.org

The overarching goal of current research is to develop efficient and economically viable processes to transform this abundant byproduct into a wide range of chemicals, thereby enhancing the sustainability of the biodiesel industry and contributing to a bio-based economy. nih.govbcrec.id

Interactive Data Table: Catalytic Conversion of this compound to Acrolein

This table summarizes recent studies on the catalytic dehydration of this compound to produce acrolein, highlighting the different catalysts used and their performance.

| Catalyst | Reaction Conditions | This compound Conversion (%) | Acrolein Selectivity (%) |

| Supported Zeolites | Gas Phase | High | Variable |

| Heteropoly Acids (HPAs) | Liquid/Gas Phase | High | Good |

| Mixed Metal Oxides | Gas Phase | High | High |

| Phosphates | Gas Phase | Good | Good |

| Pyrophosphates | Gas Phase | Good | Good |

Interactive Data Table: Biotechnological Conversion of this compound to 1,3-Propanediol

This table provides an overview of different microorganisms used for the biotechnological production of 1,3-propanediol from this compound.

| Microorganism | Key Features | Product Yield (g/g this compound) |

| Klebsiella pneumoniae | High substrate tolerance, high productivity | ~0.5-0.6 |

| Clostridium butyricum | Vitamin B12-dependent this compound dehydratase | ~0.5-0.6 |

| Engineered Escherichia coli | Genetically modified for enhanced production | Variable, can be high |

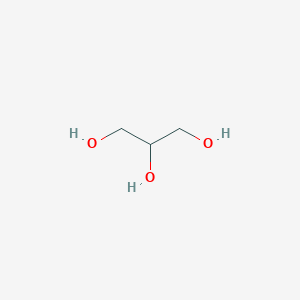

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 | |

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Glycerol Synthesis and Production Methodologies

Chemical Synthesis Routes for Glycerol (B35011) and its Derivatives

This compound can be chemically synthesized via various pathways, with propylene (B89431) being a significant starting material. nih.gov Furthermore, this compound serves as a crucial precursor for synthesizing numerous derivatives, many of which exhibit enhanced properties as advanced solvents or valuable chemical intermediates. rsc.orgtandfonline.comresearchgate.netpreprints.org

This compound Production via Propylene Synthesis Pathways

This compound production from propylene involves several established industrial routes. kumarmetal.comnih.gov One prominent method is the chlorohydrin process . In this process, propylene undergoes hot non-catalytic chlorination at approximately 500 °C to yield allyl chloride. kumarmetal.comnih.gov The allyl chloride is then reacted with hypochlorous acid in an aqueous solution to produce this compound dichlorohydrins. kumarmetal.comnih.goveurochemengineering.com Subsequently, these dichlorohydrins are hydrolyzed with caustic soda (sodium hydroxide) or lime (calcium hydroxide) to yield epichlorohydrin, which is then hydrated with caustic soda to produce this compound. kumarmetal.comnih.goveurochemengineering.com This process can achieve a final this compound yield of about 90%. nih.gov

Another pathway involves the oxidation of propylene to acrolein, which can then be converted to this compound through several routes. kumarmetal.com Acrolein is an important chemical intermediate, industrially produced by the gas-phase oxidation of propylene using a Bi/Mo-mixed oxide catalyst at temperatures ranging from 300 to 450 °C. core.ac.ukrsc.orgrsc.org Alternatively, acrolein can be produced by the catalytic dehydration of this compound itself. core.ac.ukrsc.orggoogle.comgoogle.com This dehydration can occur in either liquid or gaseous phases over acidic solid catalysts, with reaction temperatures typically ranging from 180 °C to 340 °C. google.com For instance, a process involving a 20 wt.% aqueous this compound solution passed over a solid acid catalyst at 300 °C achieved a 70.5% yield of acrolein with quantitative this compound conversion. google.com The use of catalyst systems comprising oxygen, phosphorus, and metals such as vanadium, boron, or aluminum has also been explored for acrolein production from this compound. google.com

The conversion of this compound to propylene glycol, a derivative, is also a significant route, often achieved through selective hydrogenolysis in the presence of metallic catalysts and hydrogen. nih.govcornell.edugoogle.com This typically involves a two-step process where this compound is dehydrated to acetol (hydroxyacetone), followed by the hydrogenation of acetol to propylene glycol. nih.govgoogle.commdpi.com Commercial processes for 1,2-propanediol production from this compound feedstock often utilize copper chromite catalysts at approximately 200 °C and 10 bar hydrogen, achieving 55% this compound conversion and 85% selectivity to 1,2-propanediol. mdpi.com

Synthesis of this compound Derivatives as Advanced Solvents

This compound derivatives are increasingly recognized as "green solvents" due to their favorable properties, offering safer and more biodegradable alternatives to conventional organic solvents. rsc.orgtandfonline.comresearchgate.netpreprints.org The modification of this compound's hydroxyl groups can significantly alter its properties, affecting viscosity and solubility, thereby enabling the dissolution of compounds immiscible with this compound itself. tandfonline.com

This compound formal (GF) and solketal (B138546) (isopropylidene this compound) are two important cyclic acetals/ketals derived from this compound, widely used as solvents. csic.esatamanchemicals.comfraunhofer.deutah.ae

This compound Formal (GF) : this compound formal is a light this compound acetal, typically composed of a mixture of 5-hydroxy-1,3-dioxane (~60%) and 4-hydroxymethyl-1,3-dioxolane (~40%). atamanchemicals.com It can be synthesized by the condensation reaction of this compound with formaldehyde (B43269) (or paraformaldehyde) in the presence of an acid catalyst. csic.esatamanchemicals.comutah.aechemicalbook.com For example, stirring this compound and paraformaldehyde in water with ferric nitrate (B79036) at 80 °C for 5 hours can yield this compound formal. chemicalbook.com Studies using heterogeneous catalysts like Amberlyst 36 have achieved 74% yield and 78% selectivity towards 5-hydroxy-1,3-dioxane. csic.es Zeolite Beta has also shown promising results, yielding 95% this compound formal in 60 minutes with 70% selectivity towards the 6-membered cyclic ketal. csic.es

Solketal : Solketal is obtained by the condensation of this compound with acetone (B3395972). csic.esfraunhofer.de This reaction is typically catalyzed under acidic conditions. fraunhofer.deaip.orgmdpi.comresearchgate.net For instance, a synthesis method involves stirring this compound, 2,2-dimethoxypropane (B42991) (DMP), acetone, and a catalytic amount of p-toluenesulfonic acid (p-TSA) at room temperature for 24 hours, achieving an 86% yield of solketal. mdpi.com Heterogeneous catalysts such as Amberlyst-46 have been successfully employed, yielding 84% solketal under optimal conditions. researchgate.net The reaction is reversible, forming solketal, its isomer 1,3-dioxan-5-ol, and water. mdpi.com

The table below summarizes some research findings for the synthesis of this compound formal and solketal:

| Product | Reactants | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Selectivity (to 6-membered ring) (%) | Reference |

| This compound Formal | This compound, Formaldehyde | Amberlyst 36 | - | - | 74 | 78 | csic.es |

| This compound Formal | This compound, Formaldehyde | Zeolite Beta | - | 60 | 95 | 70 | csic.es |

| Solketal | This compound, Acetone | p-TSA | Room Temp | 1440 | 86 | - | mdpi.com |

| Solketal | This compound, Acetone | Amberlyst-46 | 60 | 30 | 84 | - | researchgate.net |

| Solketal | This compound, Acetone | Graphene oxide + H2SO4 | 50 | 300 | - | - | aip.org |

This compound triethers are another class of this compound derivatives with potential applications, including as fuel additives and next-generation CO2 capture solvents. rsc.orgcsic.es These compounds often exhibit low viscosity and high CO2 affinity. rsc.org

One approach to synthesizing this compound ethers involves the industrial treatment of sodium glycerate with dimethyl sulfate, leading to mixtures of glycidyl (B131873) monomethyl ethers (GMMEs), glycidyl dimethyl ethers (GDMEs), and glycidyl trimethyl ether (GTME) with yields over 93%. csic.es The etherification of this compound with light olefins (e.g., isobutene, isoamylenes) using strong acid ion-exchange resins has also been explored. csic.es For instance, the reaction of this compound with isobutene can yield a mixture of this compound tertiary butyl ethers (GTBE), which are suitable as additives for gasoline, diesel, or biodiesel. osti.gov This reaction, often catalyzed by homogeneous acids like p-toluenesulfonic acid, can result in a mixture containing approximately 30% monoethers, 45% diethers, and 20% triethers, with 5% unconverted this compound after about three hours. osti.gov

Direct Synthesis of this compound Carbonate from Carbon Dioxide and this compound

The direct synthesis of this compound carbonate (GC) from this compound and carbon dioxide (CO2) is a highly desirable "green" pathway, as it utilizes both a biodiesel byproduct (this compound) and a greenhouse gas (CO2) as feedstocks. rsc.orgresearchgate.netwhiterose.ac.ukrwth-aachen.de this compound carbonate is a bifunctional compound used as a solvent, additive, monomer, and chemical intermediate. researchgate.net

This reaction is thermodynamically limited, meaning that water, a byproduct of the reaction, needs to be removed to shift the equilibrium towards product formation. whiterose.ac.ukrwth-aachen.de Various approaches have been investigated to overcome this limitation:

Dehydrating Agents : The use of dehydrating agents like acetonitrile (B52724) has been explored. In the presence of acetonitrile and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst, the direct synthesis of this compound carbonate from this compound and CO2 has been investigated. rsc.org With potassium carbonate as a catalyst and acetonitrile as a dehydration agent, this compound carbonate yields of 17% have been achieved. rwth-aachen.de Adiponitrile (B1665535) and benzonitrile (B105546) have also shown efficacy as dehydrating agents, with adiponitrile leading to 17% selectivity to this compound carbonate. whiterose.ac.uk

Catalysis : Heterogeneous catalysts, such as those derived from Zn/Al/La and Zn/Al/La/M (where M = Li, Mg, Zr) hydrotalcites, have been developed for this direct carbonylation. rsc.org Lanthanum-based catalysts (e.g., La2O3 and La2O2CO3) have also demonstrated efficacy, even with crude this compound feedstock. whiterose.ac.uk

Supercritical CO2 : Supercritical CO2 can be used as both a reaction medium and a source of carbonate for the carbonation of this compound. researchgate.net

Electrochemical and Photo-thermal Processes : Combined electrochemical and thermal catalytic processes have been explored for direct GC synthesis. researchgate.net Photo-thermal catalytic systems using Au/ZnWO4-ZnO catalysts have also been designed to improve catalyst performance. researchgate.net

Research findings indicate that the most efficient pathway for direct synthesis involves the formation of a C-O bond between CO2 and this compound's secondary alcohol, with the catalyst reducing energy barriers for intramolecular ring closure. rsc.org

Biotechnological Production of this compound

Biotechnological production of this compound, primarily through fermentation, offers a sustainable alternative to chemical synthesis, especially given the increasing availability of crude this compound as a byproduct of biodiesel production. researchgate.netuomustansiriyah.edu.iqnih.govbibliotekanauki.plnih.govmdpi.com While purification of crude this compound can be costly, its conversion into value-added products via biotechnological processes presents a new revenue stream for biodiesel producers. researchgate.netmdpi.com

Certain microorganisms, particularly yeasts and bacteria, are capable of producing this compound during fermentation. researchgate.netuomustansiriyah.edu.iqnih.gov

Yeast Fermentation : The industrial production of this compound from glucose by fermentation using Candida species and Saccharomyces cerevisiae yeasts has been described. researchgate.net In Saccharomyces cerevisiae, this compound production is often a response to environmental stress, such as anaerobic conditions or high osmotic pressure (e.g., high sugar or salt concentrations). uomustansiriyah.edu.iq Under these conditions, yeast produces this compound to maintain cellular osmotic balance and manage redox levels (NAD+/NADH ratio). researchgate.netuomustansiriyah.edu.iq The biosynthesis typically involves a two-step process starting from dihydroxyacetone phosphate (B84403) (DHAP), catalyzed by this compound-3-phosphate dehydrogenase and this compound-3-phosphate phosphatase. uomustansiriyah.edu.iq

Bacterial Fermentation : Some acetic acid bacteria, under aerobic conditions, can transform this compound into D-glyceric acid, another valuable this compound derivative. nih.gov Optimization of initial this compound concentration and aeration rate has led to yields exceeding 80 g/L of D-glyceric acid using a strain of Gluconobacter frateurii. nih.gov

Conversion to Biofuels and Other Chemicals : Waste this compound can be valorized into gaseous biofuels (e.g., methane (B114726), hydrogen, biohythane) through anaerobic fermentation processes. mdpi.com Dark fermentation and photofermentation are two methods for converting crude this compound to hydrogen. mdpi.com this compound can also serve as a carbon and energy source for microbial growth to produce polyols like 1,3-propanediol (B51772), an important precursor for synthetic materials. bibliotekanauki.pl This bioconversion can be more efficient than glucose bioconversion due to this compound's higher degree of reduction. bibliotekanauki.pl

The biotechnological conversion of this compound is an active area of research, focusing on metabolic engineering, selection of genetically modified microbial strains, and improving metabolic efficiency to enhance product yields. researchgate.netmdpi.com

Microbial Fermentation for this compound Production

Microbial fermentation presents a promising avenue for this compound production from sustainable carbohydrate feedstocks guidetopharmacology.orgwikipedia.org. This biotechnological process leverages the metabolic capabilities of various microorganisms to convert sugars into this compound. Historically, large-scale fermentative this compound production gained prominence during World War I, employing the sulfite-steered yeast process to meet the demand for explosives wikipedia.org.

The biochemical pathway for this compound synthesis in many microorganisms, particularly yeasts, involves the reduction of dihydroxyacetone phosphate (DHAP) to this compound-3-phosphate (G3P). This reaction is catalyzed by a cytosolic NAD+-dependent this compound-3-phosphate dehydrogenase. Subsequently, G3P is dephosphorylated by a this compound-3-phosphatase to yield this compound guidetopharmacology.orgnih.govnih.gov. A crucial role of this compound production in these microbes, especially under anaerobic conditions, is to maintain cytosolic redox balance by reoxidizing NADH guidetopharmacology.orgwikipedia.orgnih.govnih.govuni.lu. Beyond redox regulation, this compound also functions as a vital osmolyte, enabling microbial growth under conditions of high osmolarity guidetopharmacology.orguni.luwikipedia.org.

A diverse array of microorganisms has been explored for their potential in this compound fermentation, including various yeasts (e.g., Saccharomyces, Candida, Pichia, Zygosaccharomyces, Kluyveromyces, Debaryomyces, Hansenula, Torulaspora), fungi (e.g., Rhizopus, Aspergillus), bacteria (e.g., Bacillus spp., Lactobacillus spp., Escherichia coli, Klebsiella, Citrobacter, Clostridium), and even algae (e.g., Dunaliella) guidetopharmacology.orgwikipedia.orgfishersci.nonih.govnih.gov.

Osmotolerant yeasts are particularly adept at this compound production due to their inherent ability to thrive in environments with high concentrations of sugars or salts wikipedia.org. Among these, Saccharomyces cerevisiae (baker's and brewer's yeast) stands out as a extensively studied and industrially relevant microorganism for this compound synthesis guidetopharmacology.orgwikipedia.orgnih.govnih.govuni.luwikipedia.orgfishersci.nonih.govnih.govwikipedia.orgiarc.frwikipedia.org. S. cerevisiae demonstrates a high level of osmotolerance, a characteristic that directly correlates with its capacity for this compound formation fishersci.nowikipedia.orgiarc.fr.

The induction of this compound production in S. cerevisiae is significantly influenced by increased osmotic pressure, which can be achieved by employing high concentrations of glucose or by supplementing the medium with salts like NaCl fishersci.nowikipedia.orgiarc.frnih.gov. Under such stress conditions, S. cerevisiae diverts a portion of its glycolytic flux towards this compound synthesis, accumulating it intracellularly as a compatible solute to prevent dehydration and maintain osmotic equilibrium with the external environment uni.luwikipedia.org. Research indicates that the highest this compound yields reported to date have been achieved using osmotolerant yeast strains guidetopharmacology.org.

Beyond S. cerevisiae, other osmotolerant yeast species have also shown promise in this compound production, including Candida boidinii, Pichia augusta, Pichia anomala, Candida magnoliae, Candida glycerinogenes, and Pichia farinosa guidetopharmacology.orgfishersci.nonih.govwikipedia.orgiarc.fr. The key enzyme in S. cerevisiae's this compound formation pathway, the cytosolic NAD-dependent this compound 3-phosphate dehydrogenase (ctGPD), is transcriptionally upregulated during osmotic stress through a specific osmoresponsive signal transduction pathway known as the HOG pathway uni.lu.

Metabolic engineering strategies are employed to re-route cellular metabolism in microorganisms, particularly S. cerevisiae, to enhance this compound yield and productivity guidetopharmacology.orgwikipedia.org. Several approaches have been successfully implemented:

Sulfite (B76179) Process: This early metabolic engineering strategy, pioneered by Neuberg and Reinfurth, involves adding sulfite to S. cerevisiae fermentations. Sulfite forms an adduct with acetaldehyde, which is typically an electron acceptor in alcoholic fermentation. By sequestering acetaldehyde, sulfite forces NADH to be reoxidized via this compound production guidetopharmacology.orgwikipedia.orgfishersci.nonih.govwikipedia.orgiarc.frfishersci.ca. Under microaerophilic conditions with sulfite addition, S. cerevisiae has achieved up to 82.3% of its theoretical this compound yield fishersci.nowikipedia.orgiarc.fr.

Overexpression of Key Enzymes: Increasing the activity of enzymes central to the this compound pathway can significantly boost production. Overexpression of the GPD1-encoded cytosolic this compound-3-phosphate dehydrogenase (Gpd p) in S. cerevisiae has led to a two- to threefold improvement in this compound yields guidetopharmacology.orgnih.govthegoodscentscompany.comuni.lu.

Gene Deletions: Strategic gene deletions can redirect carbon flux towards this compound. For instance, reducing the expression of pyruvate (B1213749) decarboxylase or deleting alcohol dehydrogenase genes can increase this compound output guidetopharmacology.org. A notable strategy involves the deletion of TPI1, the structural gene encoding triose phosphate isomerase. This deletion prevents the accumulation of dihydroxyacetone phosphate (DHAP) by channeling it towards this compound formation, theoretically allowing for yields close to the maximum theoretical yield of 1 mol of this compound per mol of glucose guidetopharmacology.orgfishersci.cathegoodscentscompany.com. However, tpi1Δ mutants may exhibit impaired growth on glucose as the sole carbon source guidetopharmacology.orgfishersci.ca. Further enhancements have been achieved by combining deletions, such as the tpi1Δ nde1Δ nde2Δ gut2Δ quadruple mutant of S. cerevisiae, which produced over 200 g/L of this compound from 400 g/L glucose, corresponding to a molar yield of 0.99 mol/mol glucose guidetopharmacology.orgfishersci.ca. Deletion of GUT2 (respiratory chain-linked this compound-3-phosphate dehydrogenase) is another common engineering target fishersci.ca36.112.18.

Cofactor Specificity Modification: Altering the cofactor specificity of enzymes, such as glutamate (B1630785) dehydrogenase, can increase NADH consumption in biosynthetic processes, thereby reducing this compound as a byproduct nih.gov.

Despite these advancements, metabolic engineering efforts often face challenges, including the accumulation of undesirable by-products such as ethanol, acetate (B1210297), and acetoin (B143602) guidetopharmacology.orgnih.govwikipedia.orguni.lu. For example, the deletion of ALD6 (acetaldehyde dehydrogenase) has been shown to reduce acetate accumulation in this compound-overproducing strains uni.lu.

Here is a table summarizing some research findings on this compound production by metabolically engineered Saccharomyces cerevisiae:

| Strain/Modification | Glucose Concentration (g/L) | This compound Concentration (g/L) | Molar Yield (mol this compound/mol glucose) | Reference |

|---|---|---|---|---|

| tpi1Δ nde1Δ nde2Δ gut2Δ mutant | 400 | 219 | 0.99 | guidetopharmacology.org |

| Sulfite process | 100 | - | 0.686 (theoretical yield) | fishersci.nowikipedia.orgiarc.fr |

| GPD1 overproduction | - | 4.3 | 0.12 | guidetopharmacology.org |

| tpi1Δ mutant (bioconversion) | - | 36 | 0.46 | guidetopharmacology.org |

| tpi1Δ mutant (aerated batch) | - | 63 | 0.44 | guidetopharmacology.org |

Bioconversion of Crude this compound to Value-Added Chemicals (e.g., 1,3-Propanediol, Dihydroxyacetone)

The burgeoning supply of crude this compound, particularly from biodiesel production, has positioned it as an attractive and renewable feedstock for the biotechnological synthesis of various value-added chemicals nih.govatamanchemicals.comnih.govnih.govmitoproteome.org. Its abundance, relatively low cost, and high reduction capacity make it an ideal substrate for microbial conversion processes atamanchemicals.com.

1,3-Propanediol (1,3-PDO) Production: 1,3-PDO is a significant chemical intermediate used in the production of polyesters, polyurethanes, and other synthetic materials nih.govmitoproteome.org. Its biotechnological production primarily relies on anaerobic bacterial fermentation of this compound nih.gov. Key microbial producers include Klebsiella pneumoniae, Citrobacter freundii, and Clostridium butyricum, as well as other Lactobacillus, Enterobacter, and Clostridium strains nih.govnih.gov. Genetically engineered Escherichia coli strains have also been developed for this purpose atamanchemicals.comnih.govnih.govmitoproteome.org.

The metabolic pathway for 1,3-PDO synthesis from this compound involves two main branches:

Reductive Pathway: this compound is converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent this compound dehydratase. Subsequently, 3-HPA is reduced to 1,3-PDO by an NADH-dependent 1,3-propanediol oxidoreductase, which simultaneously regenerates NAD+ nih.govnih.govmitoproteome.org.

Oxidative Pathway: this compound is oxidized to dihydroxyacetone (DHA) by an NAD+-dependent this compound dehydrogenase. DHA is then phosphorylated to dihydroxyacetone phosphate (DHAP) by dihydroxyacetone kinase, which subsequently enters the glycolysis pathway. This oxidative route generates ATP and NADH, with the NADH being crucial for the reductive pathway that leads to 1,3-PDO synthesis nih.govmitoproteome.org.

DuPont-Tate & Lyle BioProducts has commercialized a biological process utilizing a recombinant E. coli strain for the bioconversion of this compound (derived from glucose) into 1,3-PDO nih.gov.

Dihydroxyacetone (DHA) Production: DHA, a ketotriose, finds applications in cosmetics (e.g., sunless tanning products) and as a chemical building block. It can be produced from crude this compound through microbial bioconversion nih.gov. Acetic acid bacteria (AAB), such as Gluconobacter frateurii, have demonstrated a notable capacity for producing DHA from non-detoxified crude this compound. Research has shown that G. frateurii can produce up to 27.5 g/L of DHA from an initial crude this compound concentration of 100 g/L. Furthermore, metabolic engineering efforts, such as the overexpression of the nhaK2 gene (encoding a Na+(K+)/H+ antiporter) in G. frateurii, have improved bacterial growth and increased DHA accumulation to 37.25 g/L from 20% crude this compound, by maintaining optimal intracellular pH and ion concentrations.

Here is a table detailing some bioconversion outcomes from crude this compound:

| Product | Microorganism | This compound Concentration (g/L) | Product Concentration (g/L) | Reference |

|---|---|---|---|---|

| 1,3-Propanediol | E. coli (recombinant) | - | 135 | nih.gov |

| Dihydroxyacetone | Gluconobacter frateurii | 100 | 27.5 | |

| Dihydroxyacetone | Gluconobacter frateurii (engineered) | 200 | 37.25 |

Waste this compound Valorization in Biofuel Production

The substantial quantities of waste this compound generated as a byproduct of global biodiesel production (exceeding 12% of total esters produced) and bioethanol production (approximately 10% of total sugar consumed) present both an environmental challenge and a significant opportunity for valorization atamanchemicals.com. The abundance, relatively low price, and high reduction capacity of waste this compound make it an attractive and sustainable feedstock for the production of various biofuels atamanchemicals.com.

Biotechnological approaches are central to the valorization of waste this compound into biofuels, primarily through anaerobic fermentation processes. Enhancements in this compound-to-bioenergy conversion are continually being sought through the implementation of novel technologies, the selection and genetic modification of microbial strains, improvements in metabolic efficiency, and the development of new enzymes.

Gaseous Biofuels: Waste this compound can be converted into gaseous biofuels such as methane (CH4), hydrogen (H2), and biohythane (a mixture of H2 and CH4). Early research in this area primarily focused on methane fermentation. Co-digestion strategies, where waste this compound is fermented alongside other organic wastes like wastewater, have proven effective in enhancing methane production. For instance, co-digesting wastewater from biodiesel production with 1% v/v this compound has been shown to yield 310 mL of CH4 per gram of chemical oxygen demand (COD) removed.

Liquid Biofuels: Beyond gaseous fuels, waste this compound can be microbially converted into a range of liquid biofuels and other reduced chemicals. Escherichia coli, for example, can ferment this compound to produce ethanol, lactic acid, 1,2-propanediol (1,2-PDO), 1,3-propanediol (1,3-PDO), and succinic acid atamanchemicals.com.

Biocircular approaches are gaining traction, involving the co-valorization of waste this compound with other low-cost substrates such as lignocellulosic biomass or domestic wastewater sludge. These platforms utilize various microorganisms, including oleaginous yeasts and microalgae, to convert waste this compound into lipids that can then be processed into biodiesel. Notably, black soldier fly larvae have also demonstrated significant potential in recycling waste this compound into lipids for biodiesel production, showcasing a promising route for sustainable waste valorization.

Glycerol in Biochemical and Cellular Systems: Non Human Focus

Glycerol (B35011) Metabolic Pathways and Intermediates

This compound is a pivotal molecule in the metabolism of many non-human organisms, serving as a crucial link between carbohydrate and lipid metabolism. wikipedia.org Its metabolic pathways are integral to energy production, biosynthesis of cellular structures, and adaptation to environmental stress.

In many organisms, including yeasts like Saccharomyces cerevisiae, this compound is synthesized from glucose via the glycolytic pathway. mdpi.com The process begins with the conversion of glucose to dihydroxyacetone phosphate (B84403) (DHAP). mdpi.com DHAP is then reduced to this compound-3-phosphate (G3P) by the enzyme this compound-3-phosphate dehydrogenase. mdpi.comnih.gov Subsequently, this compound-3-phosphate is dephosphorylated by this compound-3-phosphate phosphatase to yield this compound. mdpi.comnih.gov This pathway is particularly important for functions such as maintaining redox balance and protecting against osmotic stress. nih.gov

Another route for G3P generation, crucial for lipid synthesis, involves the direct phosphorylation of this compound, if available exogenously. nih.gov However, the primary biosynthetic route originates from the glycolytic intermediate DHAP. nih.govnih.gov In some organisms, G3P can also be generated via the reduction of DHAP catalyzed by the biosynthetic G3P dehydrogenase (GpsA). nih.gov

The degradation of this compound is a key metabolic process in many bacteria and yeasts, allowing them to utilize this compound as a sole carbon and energy source. researchgate.netnih.gov There are two primary pathways for this compound catabolism in microorganisms.

One pathway for this compound degradation involves its initial oxidation to dihydroxyacetone (DHA). asm.org This reaction is catalyzed by a this compound dehydrogenase. asm.orgresearchgate.net Following its formation, DHA is then phosphorylated to dihydroxyacetone phosphate (DHAP) by a specific DHA kinase, which can be either ATP-dependent or part of a phosphoenolpyruvate (B93156):phosphotransferase system (PEP:PTS). asm.orgresearchgate.net DHAP can then enter the central carbon metabolism, specifically glycolysis. mdpi.com

The more common pathway in many bacteria, however, begins with the phosphorylation of this compound. nih.gov In this pathway, this compound is first phosphorylated to this compound-3-phosphate (G3P) by this compound kinase. researchgate.netfrontiersin.org G3P is subsequently oxidized to DHAP by this compound-3-phosphate dehydrogenase. nih.govfrontiersin.org

Several key enzymes are central to the metabolic fate of this compound.

This compound Kinase (GlpK): This enzyme catalyzes the ATP-dependent phosphorylation of this compound to form this compound-3-phosphate. nih.govfrontiersin.org This is often the first and rate-limiting step in this compound utilization pathways under aerobic conditions in many bacteria. nih.govtaylorandfrancis.com The expression and activity of GlpK are often induced by the presence of this compound. taylorandfrancis.com

This compound-3-Phosphate Dehydrogenase (G3PDH): This enzyme is responsible for the conversion of this compound-3-phosphate to dihydroxyacetone phosphate (DHAP). nih.govasm.org There are different forms of this enzyme. For instance, an aerobic G3P dehydrogenase (GlpD) is involved in the catabolic pathway, linking this compound metabolism to the electron transport chain. nih.govresearchgate.net In some bacteria, an anaerobic G3PDH complex (GlpABC) carries out this function under anaerobic conditions. researchgate.net G3PDH is a critical link between carbohydrate and lipid metabolism. wikipedia.org

The coordinated action of these enzymes allows for the efficient channeling of this compound into central metabolic pathways.